3-Allylaminocarbonylphenylboronic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allylaminocarbonylphenylboronic acid typically involves the reaction of 3-aminocarbonylphenylboronic acid with allyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Allylaminocarbonylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The allyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Allylaminocarbonylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the development of fluorescent sensors for detecting carbohydrates.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 3-Allylaminocarbonylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and catalysis. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be detected or utilized in further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Aminocarbonylphenylboronic acid: Similar structure but lacks the allyl group, making it less versatile in certain reactions.

Phenylboronic acid: Lacks the aminocarbonyl and allyl groups, limiting its applications in specific synthetic routes.

Uniqueness

3-Allylaminocarbonylphenylboronic acid is unique due to its combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs. The presence of the allyl group enhances its reactivity and utility in synthetic chemistry .

Biologische Aktivität

3-Allylaminocarbonylphenylboronic acid is a member of the boronic acid family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound, like other boronic acids, exhibits unique mechanisms of action that make it relevant for various therapeutic applications, particularly in oncology and infectious diseases.

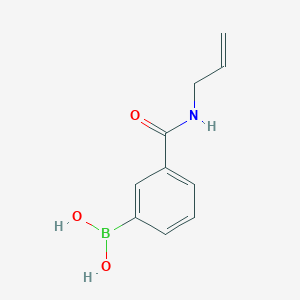

Chemical Structure and Properties

This compound possesses a boronic acid functional group that allows it to interact with various biological molecules. The presence of the allylamine moiety enhances its ability to form reversible covalent bonds with hydroxyl groups on proteins and enzymes, a characteristic feature of boronic acids that contributes to their biological activity.

- Enzyme Inhibition : Boronic acids can act as inhibitors of serine and threonine proteases by forming covalent bonds with the active site residues. This inhibition can disrupt critical signaling pathways involved in cell proliferation and survival, making them potential candidates for anticancer therapies .

- Antimicrobial Activity : this compound has shown promise in exhibiting antibacterial properties. Its mechanism involves targeting bacterial cell wall synthesis or disrupting essential metabolic pathways within the bacteria.

- Anticancer Properties : The compound has been investigated for its antiproliferative effects against various cancer cell lines. The ability to modulate enzyme activities involved in cell cycle regulation and apoptosis contributes to its potential as an anticancer agent .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation through enzyme inhibition mechanisms. |

| Antibacterial | Disrupts bacterial metabolism and cell wall synthesis. |

| Antifungal | Potential activity against fungal pathogens through similar mechanisms. |

Case Studies and Experimental Data

- Anticancer Studies : In vitro studies have demonstrated that this compound inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The compound’s effectiveness was linked to its ability to induce apoptosis via the modulation of specific signaling pathways .

- Antimicrobial Efficacy : Research has indicated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial enzyme systems critical for survival .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, which are critical for its therapeutic efficacy. Its stability under physiological conditions enhances its potential for clinical applications .

Eigenschaften

IUPAC Name |

[3-(prop-2-enylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h2-5,7,14-15H,1,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDGMVTUXWBLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393130 | |

| Record name | 3-Allylaminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-29-2 | |

| Record name | B-[3-[(2-Propen-1-ylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Allylaminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.